molecular formula C14H22O B14608899 1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one CAS No. 59742-19-7

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one

Cat. No.: B14608899
CAS No.: 59742-19-7
M. Wt: 206.32 g/mol
InChI Key: YCZNIPUOYAACPV-UHFFFAOYSA-N
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Description

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is a chemical compound with the molecular formula C16H26O. It is known for its unique structure, which includes a cyclohexene ring substituted with a methylpent-3-en-1-yl group and an ethanone group. This compound is used in various applications, including perfumery and fragrance industries, due to its distinctive scent profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one can be synthesized through a Diels-Alder reaction involving myrcene and methacrolein . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale Diels-Alder reactions, often conducted in continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to olfactory receptors, leading to the perception of its distinctive scent. Additionally, its potential biological activities may involve interactions with cellular enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one is unique due to its specific substitution pattern and the presence of an ethanone group, which imparts distinct chemical and olfactory properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Properties

CAS No.

59742-19-7

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C14H22O/c1-11(2)6-4-7-13-8-5-9-14(10-13)12(3)15/h6,8,14H,4-5,7,9-10H2,1-3H3

InChI Key

YCZNIPUOYAACPV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCCC(C1)C(=O)C)C

Origin of Product

United States

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